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Compound of Interest

Compound Name: 4-Cyanopiperidine

Cat. No.: B019701 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity 4-Cyanopiperidine, a key

building block in the synthesis of various pharmaceutical compounds, notably Janus kinase

(JAK) inhibitors. This document outlines commercial suppliers, purity specifications, analytical

methodologies for quality control, and its application in the synthesis of the JAK inhibitor,

Tofacitinib, including its mechanism of action within the JAK-STAT signaling pathway.

Commercial Availability and Purity Specifications
High-purity 4-Cyanopiperidine and its hydrochloride salt are available from a range of

commercial suppliers catering to research and development as well as larger-scale

manufacturing needs. Purity levels are critical for its use in pharmaceutical synthesis, with

suppliers typically offering grades of 95% or higher. The hydrochloride salt is often preferred for

its stability and ease of handling. Below is a summary of representative suppliers and their

stated purity levels.
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Supplier/Sourc
e

Product CAS Number Stated Purity
Analytical
Method

Thermo Scientific

Chemicals

4-

Cyanopiperidine
4395-98-6 ≥95.0%

Gas

Chromatography

(GC)[1]

ChemicalBook

(various)

4-

Cyanopiperidine
4395-98-6 98% Not specified[2]

ChemicalBook

(various)

4-

Cyanopiperidine

HCl

240401-22-3 95%-99% Not specified[3]

Home Sunshine

Pharma

4-

Cyanopiperidine

HCl

240401-22-3 95% (w/w)
Quantitative

NMR[4]

Patent

(US2017036944

2A1)

4-

Cyanopiperidine

HCl

240401-22-3 98.1% (w/w)
GC after

silylation[5]

Patent

(US2017036944

2A1)

4-

Cyanopiperidine

HCl

240401-22-3 98.4% (w/w)
GC after

silylation[5]

Patent

(WO2016113277

A1)

4-

Cyanopiperidine

HCl

240401-22-3 99.7% (w/w)

GC after

methanosilylation

[3]

Analytical Methodologies for Quality Control
Ensuring the high purity of 4-Cyanopiperidine is paramount for its application in

pharmaceutical synthesis. The following are key analytical methods employed for its quality

control.

Gas Chromatography (GC) for Purity Assessment
Gas chromatography is a primary method for determining the purity of 4-Cyanopiperidine and

its hydrochloride salt. Due to the polar nature of the amine, derivatization is often employed to
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improve chromatographic performance.

Experimental Protocol: GC Analysis of 4-Cyanopiperidine Hydrochloride (with Silylation)

This protocol is adapted from methodologies described in patent literature[5].

Sample Preparation:

Accurately weigh approximately 10 mg of the 4-Cyanopiperidine HCl sample into a vial.

Add 1 mL of a suitable solvent (e.g., pyridine or N,N-dimethylformamide).

Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

with 1% Trimethylchlorosilane (TMCS).

Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.

Cool the sample to room temperature before injection.

GC Conditions:

Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-

5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Injector: Split/splitless injector, operated in split mode (e.g., split ratio 50:1) at a

temperature of 250°C.

Oven Temperature Program:

Initial temperature: 100°C, hold for 2 minutes.

Ramp: 10°C/min to 280°C.

Final hold: 5 minutes at 280°C.

Detector: Flame Ionization Detector (FID) at 300°C.
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Data Analysis:

The purity is determined by calculating the peak area percentage of the derivatized 4-
Cyanopiperidine relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for
Structural Confirmation and Purity
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of 4-
Cyanopiperidine and for identifying potential impurities. Quantitative NMR (qNMR) can also

be used for purity determination against a certified internal standard.

Experimental Protocol: ¹H NMR of 4-Cyanopiperidine Hydrochloride

Sample Preparation:

Dissolve 5-10 mg of the 4-Cyanopiperidine HCl sample in a suitable deuterated solvent

(e.g., DMSO-d₆ or D₂O).

Add a known amount of an internal standard (e.g., maleic acid) if performing qNMR.

Transfer the solution to an NMR tube.

NMR Spectrometer Conditions:

Spectrometer: 400 MHz or higher field strength.

Experiment: Standard ¹H acquisition.

Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.

Expected ¹H NMR Data (in DMSO-d₆):

The proton chemical shifts for 4-Cyanopiperidine hydrochloride in DMSO-d₆ are

approximately: δ 9.32 (br, 1H), 3.18-3.08 (m, 3H), 2.97-2.92 (m, 2H), 2.08-2.04 (m, 2H),

1.95-1.85 (m, 2H)[2].
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Application in the Synthesis of Tofacitinib
4-Cyanopiperidine is a critical intermediate in the synthesis of Tofacitinib, a JAK inhibitor used

in the treatment of autoimmune diseases such as rheumatoid arthritis. The piperidine ring and

the cyano group are incorporated into the final drug structure.

Tofacitinib Synthesis

4-chloro-7H-pyrrolo[2,3-d]pyrimidine

N-((1-benzyl-4-methylpiperidin-3-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Condensation

cis-(1-benzyl-4-methylpiperidin-3-yl)methylamine

N-((4-methylpiperidin-3-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amineHydrogenation (debenzylation) Tofacitinib (free base)N-acylation with cyanoacetic acid derivative TofacitinibSalification (citric acid)

Click to download full resolution via product page

Caption: Synthetic pathway of Tofacitinib from key intermediates.

Role in Janus Kinase (JAK) Signaling Pathway
Tofacitinib functions by inhibiting the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and

TYK2), which are intracellular tyrosine kinases that play a crucial role in the signaling of

numerous cytokines and growth factors involved in inflammation and the immune response.

The JAK-STAT Signaling Pathway and Inhibition by Tofacitinib

Cytokine Binding and JAK Activation: The binding of a cytokine (e.g., an interleukin or

interferon) to its receptor on the cell surface brings the associated JAKs into close proximity,

leading to their trans-phosphorylation and activation.

STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine

residues on the intracellular domain of the cytokine receptor. This creates docking sites for

Signal Transducer and Activator of Transcription (STAT) proteins. The recruited STATs are

subsequently phosphorylated by the JAKs.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b019701?utm_src=pdf-body
https://www.benchchem.com/product/b019701?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b019701?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dimerize and

translocate to the nucleus.

Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences in the

promoter regions of target genes, thereby modulating the transcription of genes involved in

inflammation and immune cell function.

Inhibition by Tofacitinib: Tofacitinib acts as a competitive inhibitor at the ATP-binding site of

the JAKs, primarily JAK1 and JAK3. By blocking the phosphorylation activity of JAKs,

Tofacitinib prevents the downstream phosphorylation and activation of STATs, thus

interrupting the signaling cascade and reducing the expression of pro-inflammatory genes.
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Caption: The JAK-STAT signaling pathway and its inhibition by Tofacitinib.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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